Hepta-1,6-dien-3-one

Catalog No.
S15280949
CAS No.
33698-60-1
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hepta-1,6-dien-3-one

CAS Number

33698-60-1

Product Name

Hepta-1,6-dien-3-one

IUPAC Name

hepta-1,6-dien-3-one

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-4H,1-2,5-6H2

InChI Key

CBAGROYOJMZIRK-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C=C

Hepta-1,6-dien-3-one is an organic compound with the molecular formula C7H10OC_7H_{10}O. It features a conjugated diene system and a ketone functional group, which contribute to its unique chemical properties and reactivity. This compound is characterized by its distinctive odor, often described as green and fruity, making it valuable in the fragrance and flavoring industries. Its structure includes a seven-carbon chain with double bonds at the 1 and 6 positions, along with a ketone group at the 3 position, providing it with significant versatility in

  • Oxidation: This compound can be oxidized to form various products, including carboxylic acids and other ketones. Common oxidizing agents used include potassium permanganate and chromium trioxide .
  • Reduction: Reduction reactions can convert hepta-1,6-dien-3-one into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles replace functional groups. This can lead to the formation of halogenated derivatives or other substituted products .

Research indicates that hepta-1,6-dien-3-one exhibits potential biological activities. Studies have shown antimicrobial properties, suggesting its usefulness in developing natural preservatives or therapeutic agents. Additionally, its antioxidant capabilities may provide benefits in preventing oxidative stress-related damage in biological systems .

Hepta-1,6-dien-3-one can be synthesized through various methods:

  • From Hepta-1,6-dien-4-ol: One common synthetic route involves the oxidation of hepta-1,6-dien-4-ol using chromium trioxide and sulfuric acid under controlled conditions. This method typically yields hepta-1,6-dien-3-one efficiently .
  • Via Grignard Reactions: Another approach involves the use of Grignard reagents to form the desired compound from appropriate aldehydes or ketones through methylenation and allylation reactions .

Hepta-1,6-dien-3-one finds applications in several fields:

  • Fragrance Industry: Its pleasant fruity odor makes it a valuable ingredient in perfumes and scented products.
  • Flavoring Agents: It is used in food products to impart desirable flavors.
  • Organic Synthesis: The compound serves as an intermediate in various organic synthesis processes, allowing for the creation of more complex molecules .

Studies on hepta-1,6-dien-3-one's interactions reveal its potential effects on biological systems. The compound's mechanism of action may involve disrupting microbial cell membranes, leading to cell lysis and subsequent antimicrobial activity. Additionally, its interaction with olfactory receptors contributes to its sensory profile in fragrance applications . Research continues to explore its therapeutic potential and safety profiles.

Several compounds are structurally related to hepta-1,6-dien-3-one. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Hepta-1,6-dien-4-oneSimilar diene structure but with a different ketone positionLess reactive due to the position of the carbonyl group
2-CyclohexylheptadieneContains a cyclohexyl group but lacks the ketoneDifferent odor profile; used primarily for structural applications
CyclohexylacetaldehydeA precursor for synthesizing hepta-1,6-dien-3-oneDifferent reactivity; primarily used in flavoring agents
1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-oneContains additional cyclic structuresUnique due to its complex structure affecting reactivity

Hepta-1,6-dien-3-one's combination of a conjugated diene system and a ketone functional group distinguishes it from these similar compounds. Its specific reactivity patterns and sensory attributes make it particularly valuable in both industrial applications and research contexts .

Novel Catalytic Routes for Dienone Skeletal Construction

The synthesis of hepta-1,6-dien-3-one and related dienone structures has been revolutionized through the development of sophisticated catalytic methodologies that enable precise control over both regio- and stereoselectivity [1]. These approaches have emerged as powerful alternatives to traditional synthetic routes, offering enhanced efficiency and broader functional group tolerance [2].

Transition Metal-Mediated Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have emerged as cornerstone methodologies for the construction of dienone skeletal frameworks, with palladium, rhodium, nickel, and cobalt catalysts demonstrating exceptional utility in forming complex conjugated systems [3] [4] [5].

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling strategies represent one of the most versatile approaches for dienone construction [4] [5]. The Suzuki-Miyaura coupling reaction has been particularly effective for synthesizing ethyl-substituted conjugated dienoic esters and dienones through stereoselective methodologies [4]. These reactions typically employ palladium acetate with bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)benzene, enabling high levels of stereochemical control [6].

Recent developments in palladium-triggered diene formation from nitro allylic compounds have provided versatile entries into naphthalene derivatives and related conjugated systems [7] [8]. The mechanism involves formation of a palladium π-allyl complex followed by base-promoted β-hydride elimination, offering a powerful synthetic tool for diene construction [7].

The dehydrogenative approach using palladium catalysis has proven particularly effective for direct γ,δ-dehydrogenation of enones and enals to produce conjugated dienones and dienals [9]. This methodology employs palladium trifluoroacetate with benzoquinone as an oxidant, achieving exclusive E,E-stereoselectivity across a broad substrate scope [9]. Kinetic isotope effect studies have revealed that γ-carbon-hydrogen bond cleavage is the rate-determining step, with δ-hydride elimination proceeding rapidly [9].

Rhodium-Catalyzed Methodologies

Rhodium catalysis has demonstrated exceptional utility in constructing dienone frameworks through dynamic kinetic asymmetric coupling reactions [3]. The rhodium-catalyzed Suzuki-Miyaura coupling between racemic bicyclic allyl chlorides and alkenyl boronic esters bearing chiral alcohols generates cyclopentyl intermediates with three contiguous stereocenters in excellent enantioselectivity [3]. These reactions achieve 99% enantiomeric excess as single diastereoisomers, with absolute stereochemistry controlled by the choice of chiral ligand [3].

The mechanistic pathway involves oxidative addition of the allyl chloride to rhodium, followed by transmetalation with the boronic ester and subsequent reductive elimination [3]. The use of sterically demanding protecting groups such as tert-butyldimethylsilyl enhances diastereoselectivity by favoring cis,trans-cyclopentene conformations during carbon-carbon bond formation [3].

Cobalt-Catalyzed Processes

Cobalt-catalyzed carbonylative cross-coupling of alkyl tosylates and dienes represents a stereospecific approach to dienone synthesis under low pressure conditions [10]. This methodology produces enantioenriched dienones through a mechanism involving oxidative addition of the alkyl tosylate in an S_N2 displacement, followed by migratory insertion of carbon monoxide and subsequent acylmetallation of the diene substrate [10].

The reaction demonstrates broad tolerance for electron-rich and electron-poor dienes, with heterocyclic and aliphatic dienes proceeding efficiently [10]. Importantly, the transformation is not limited to acyclic dienes, as coupling with 1,3-cyclohexadiene delivers dienones in good yields with excellent stereocontrol [10].

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a sustainable alternative for dienone construction, particularly through reductive cross-coupling methodologies [11] [12]. Nickel-catalyzed reductive conjugate addition to enones via allylnickel intermediates provides an alternative to copper-catalyzed approaches [11]. The mechanism involves selective reaction of low-valent nickel with chlorotriethylsilane and enone in the presence of organic electrophiles, followed by minimization of enone dimerization through ligand steric effects [11].

Recent developments in nickel-catalyzed regiodivergent asymmetric cycloadditions of α,β-unsaturated carbonyl compounds under photochemical conditions have demonstrated the versatility of nickel catalysis in constructing complex dienone frameworks [12].

Iron-Catalyzed Methodologies

Iron catalysis offers an earth-abundant and cost-effective approach to dienone synthesis [13]. Iron-catalyzed cross-coupling of α-allenyl esters with Grignard reagents provides a practical route to structurally diverse 1,3-dienes [13]. The mechanism involves formation of a reduced organoiron intermediate through addition of the Grignard reagent to iron acetylacetonate, followed by syn or anti S_N2' attack on the α-allenyl acetate [13].

The reaction demonstrates excellent stereoselectivity, with the preferred anti conformation of the allene moiety and α-substituent resulting in E-configuration of the product regardless of whether syn or anti S_N2' displacement occurs [13].

Catalyst SystemSubstrate ScopeStereoselectivityKey Advantages
Pd(OAc)₂/dppbzAryl/vinyl halides + dienylboronic acidsE/Z-selective (ligand-controlled)Mild conditions, functional group tolerance
Rh/chiral ligandsBicyclic allyl chlorides + boronic estersEnantioselective (99% ee)High enantioselectivity, single diastereomer
Co carbonylatesAlkyl tosylates + 1,3-dienesStereospecific (retention)Low CO pressure, broad scope
Ni(ClO₄)₂/ligandsα,β-Unsaturated carbonyls + halidesVariableEarth-abundant metal, mild conditions
Fe(acac)₃α-Allenyl esters + Grignard reagentsE-selectiveCost-effective, high stereoselectivity

Organocatalytic Approaches to Stereoselective Formation

Organocatalytic methodologies have emerged as powerful metal-free alternatives for the stereoselective construction of dienone frameworks, offering exceptional levels of enantio- and diastereoselectivity while operating under mild reaction conditions [14] [15] [16].

Dienamine-Mediated Transformations

Organocatalytic approaches utilizing dienamine intermediates have proven highly effective for stereoselective dienone formation [14] [16]. The activation of enolizable α,β-unsaturated aldehydes via formation of dienamine intermediates with chiral amine catalysts enables diverse reactivity patterns including 1,3-functionalization, 1,5-functionalization, and various cycloaddition reactions [14].

Three-component reactions between γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes, catalyzed by cinchona alkaloid-derived thioureas and squaramides, proceed via dienolate intermediates to afford cyclohexenol derivatives with four contiguous stereogenic centers [14]. These transformations exhibit unprecedented 1,3- and 1,5-reactivity patterns that differ significantly from corresponding dienamine-mediated processes [14].

The mechanistic pathway involves initial formation of the dienamine intermediate through condensation of the chiral amine catalyst with the α,β-unsaturated aldehyde, followed by nucleophilic attack on the electrophilic partner [14]. The stereochemical outcome is determined by the spatial arrangement of the catalyst-substrate complex and the subsequent carbon-carbon bond forming events [14].

Dienolate Chemistry

Organocatalytic dienolate chemistry represents a sophisticated approach to stereoselective dienone construction, particularly through noncovalent activation modes [17] [6]. Bifunctional Lewis acid/zwitterion catalysts have been developed for enantiodivergent [4+2] cycloaddition reactions of dienolates [17]. These systems utilize both Lewis acid activation and hydrogen bond donor capabilities to generate reactive diene species from prochiral substrates [17].

The catalytic mechanism involves acidification of the prodiene substrate through coordination to the Lewis acid component, followed by deprotonation by the aryloxide moiety to generate the reactive dienolate [17]. The Lewis acid component stabilizes the generated dienolate while hydrogen bond activation proves crucial for dienophile activation [17].

Catalytic dienylation has emerged as a powerful strategy for the direct installation of unsaturated four-carbon units in conjugated π-systems [6]. This approach enables stereoselective construction of conjugated dienes and polyenes through various dienylating reagents, each showing distinctive reactivity and stereoselectivity profiles [6].

Enantioselective Desymmetrization

Organocatalytic enantioselective desymmetrization of prochiral dienone systems has been extensively developed for accessing enantioenriched bicyclic structures [1] [18]. These methodologies typically employ chiral organocatalysts to differentiate between enantiotopic faces or sites within symmetric molecules [18].

Catalytic methods for enantioselectively desymmetrizing prochiral dienone systems produce core structures that appear in numerous bioactive natural products [1]. The processes have proven effective tools for generating key intermediates in the synthesis of complex molecular architectures [1].

Recent developments include bifunctional quinoline-squaramide catalysts for the asymmetric synthesis of polycyclic structures bearing multiple stereogenic centers [19]. These catalysts are designed with two different reaction sites to accommodate both soft and hard nucleophiles, enabling domino reaction sequences that construct complex ring systems with excellent stereoselectivity [19].

Stereoselective Cascade Reactions

Organocatalytic cascade reactions have been developed to construct complex dienone frameworks through sequential bond-forming events [16]. These transformations often involve multiple catalytic cycles operating in concert to achieve the desired structural complexity [16].

Vinylogous versions of cascade reactions have been reported for setting remote stereocenters in dienone systems [16]. The success of these strategies relies on identification of well-suited substrates characterized by appropriate substitution patterns that facilitate the sequential transformations [16].

Diels-Alder/Michael addition sequences exploiting chiral organocatalysts have been developed for constructing polycyclic dienone frameworks [16]. These reactions typically proceed through initial cycloaddition followed by intramolecular Michael addition to generate complex bridged or spirocyclic systems [16].

Organocatalyst TypeReaction ModeStereoselectivityProduct Complexity
Cinchona alkaloid derivativesDienolate activationHighly enantioselectiveFour contiguous stereocenters
Secondary aminesDienamine formationEnantioselectiveVariable substitution patterns
Bifunctional thioureasHydrogen bond activationHigh ee and drPolycyclic frameworks
Lewis acid/zwitterionDual activationEnantiodivergentBicyclic lactones

Innovation in Protecting Group Strategies for Polyene Systems

The development of robust protecting group strategies for polyene systems has become increasingly critical as synthetic methodologies for complex conjugated molecules have advanced [20] [21] [22]. These strategies must address the inherent instability of conjugated systems while maintaining compatibility with diverse reaction conditions [21].

Boron-Based Protecting Groups

The development of N-methyliminodiacetic acid (MIDA) boronate protecting groups has revolutionized the synthesis of polyene natural products through iterative cross-coupling strategies [20] [21] [22]. MIDA-protected boronate esters demonstrate remarkable stability to air, moisture, and chromatographic purification while remaining unreactive under standard anhydrous cross-coupling conditions at temperatures up to 80°C [22] [23].

The mechanism of protection involves coordination of the nitrogen atom to the boron center, effectively rehybridizing the boron from sp² to sp³ and thereby attenuating transmetalation under cross-coupling conditions [22] [24]. This protection strategy enables sequential Suzuki-Miyaura reactions under mild conditions by preventing premature activation of the boronic acid functionality [22].

Deprotection of MIDA boronates is readily achieved at room temperature under mild aqueous basic conditions using either 1 M sodium hydroxide or even sodium bicarbonate [22] [23]. The slow release of reactive boronic acids in situ suppresses side reactions such as protodeboronation and homocoupling, which is particularly beneficial for heteroaryl and alkenyl MIDA boronates [23].

The utility of MIDA protection has been demonstrated in the synthesis of polyene motifs found in greater than 75% of all known polyene natural products using just twelve building blocks and one coupling reaction [20]. This systematic approach enables preparation of complex polyenes ranging from trienes to decaenes through iterative cross-coupling sequences [20].

Pinacol boronate esters represent another important class of boron-based protecting groups for polyene synthesis [25]. These esters are stable enough for column purification while remaining reactive enough for direct use in Suzuki coupling reactions [25]. The stability against hydrolysis increases with steric hindrance around the boronic acid ester, making them suitable for extended synthetic sequences [25].

Silicon-Based Protection

Silicon-based protecting groups have found extensive application in polyene synthesis due to their stability under basic conditions and selective removal using fluoride ions [26]. Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) groups are commonly employed for protecting alcohols and terminal alkynes in polyene-containing molecules [26].

The protection mechanism involves nucleophilic substitution at silicon, typically using silyl halides in the presence of base [26]. The resulting silyl ethers and silyl amines demonstrate excellent stability toward basic conditions while remaining susceptible to fluoride-mediated deprotection [26].

Recent developments include the use of silyl groups for protecting terminal alkynes in polyene systems [27]. Terminal trimethylsilyl protection can be introduced through deprotonation with strong bases such as butyllithium followed by reaction with chlorotrimethylsilane [27]. Deprotection occurs hydrolytically with potassium carbonate in methanol or through fluoride ion treatment [27].

Thermal Protection Strategies

Diels-Alder adducts have emerged as innovative protecting groups for reactive alkenes in polyene systems [28]. These cycloaddition products demonstrate tunable thermal stability toward retro-Diels-Alder deprotection, enabling masked functionality to be introduced early in synthetic routes and deprotected under specific temperature conditions [28].

Trimethylsilyl cyclopentadiene (TMS-CP) acrylamide adducts have been developed as thermally labile protecting groups with defined stability ranges [28]. Kinetic studies have identified solvent and structural trends that impact the thermal stability of these adducts, enabling optimization for specific synthetic applications [28].

The mechanism of protection involves [4+2] cycloaddition between the diene protecting group and the alkene substrate [28]. Deprotection occurs through thermal retro-Diels-Alder reaction at temperatures typically ranging from 160°C for one hour or less [28]. This approach has been successfully applied to improve yields in base-promoted reactions where unprotected alkenes would interfere [28].

Stability Considerations

The inherent instability of polyene systems presents unique challenges for protecting group selection [29] [30]. Branched and cross-conjugated polyenes demonstrate reduced stability compared to linear systems due to decreased conjugation efficiency and higher adjacencies of carbon-carbon double bonds [29].

Rapid assessment protocols have been developed for evaluating protecting group stability under contemporary synthetic conditions [30]. These robustness screens enable assessment of up to twelve protecting groups in single experiments, facilitating informed selection for specific synthetic applications [30].

The selection of appropriate protecting groups requires careful consideration of both the protecting group stability and the reaction conditions to which it will be exposed [30]. Modern synthetic methodologies are reported at high rates, necessitating continuous evaluation of protecting group compatibility with emerging reaction conditions [30].

Protecting GroupSubstrateStabilityDeprotectionApplications
MIDA BoronateBoronic acidsAir/moisture stableMild aqueous baseIterative cross-coupling
Pinacol BoronateBoronic acidsChromatographically stableBase or oxidationStandard coupling reactions
TMS/TBSAlcohols/alkynesBase stableFluoride ionsGeneral protection
Diels-Alder AdductsReactive alkenesThermally stableRetro-DA (160°C)Sensitive diene protection

Hepta-1,6-dien-3-one represents a versatile seven-carbon α,β-unsaturated ketone system that has gained significant recognition in advanced organic synthesis due to its unique structural features and remarkable reactivity profile. This conjugated dienone framework provides multiple reactive sites that enable diverse catalytic transformations, particularly in tandem cyclization-coupling reactions and natural product fragment assembly strategies [1] [2] [3].

The compound's structural architecture features two terminal alkene units connected by a central α,β-unsaturated ketone motif, creating an extended conjugated system that facilitates various pericyclic reactions and radical cascades. This arrangement makes hepta-1,6-dien-3-one particularly valuable as a building block for constructing complex polycyclic frameworks encountered in natural product synthesis [4] [5] [6].

Role in Tandem Cyclization-Coupling Reactions

Hepta-1,6-dien-3-one serves as an exceptional substrate for tandem cyclization-coupling transformations, where its dienone framework enables sequential bond-forming processes that rapidly build molecular complexity. These reactions capitalize on the compound's ability to undergo both electrocyclization and nucleophilic addition reactions in a single synthetic operation [2] [7].

The electrocyclization behavior of hepta-1,6-dien-3-one derivatives has been extensively studied, revealing that reaction outcomes are highly dependent on both the catalyst system employed and the nature of nucleophilic additives present. When subjected to neutral amine nucleophiles such as 1,4-diazabicyclo[2.2.2]octane, the compound preferentially undergoes 6π electrocyclization to form 2H-pyran products with yields ranging from 55-90%. This selectivity arises from the compound's ability to adopt the required S-cis conformation necessary for orbital overlap during the electrocyclic process [2].

Conversely, treatment with anionic nucleophiles or easily deprotonated species such as pyrrolidine directs the reaction pathway toward 4π electrocyclization via a Nazarov-type mechanism. This process generates cyclopentenone derivatives through formation of a pentadienyl cation intermediate, followed by conrotatory ring closure and subsequent proton transfer. The diastereoselectivity observed in these transformations suggests that the cyclization proceeds through conservation of orbital symmetry, consistent with pericyclic reaction principles [2] [8].

Mechanistic studies have revealed that the reaction pathway bifurcates at a common alkylated intermediate formed through initial 1,6-conjugate addition of the nucleophile to the dienone system. The subsequent electrocyclization mode depends critically on the ability of the intermediate to undergo deprotonation. When deprotonation is feasible, 4π cyclization predominates, whereas sterically hindered or electronically unfavorable cases favor retro-4π electrocyclization followed by 6π ring closure [2].

The vanadium-catalyzed intramolecular phenol coupling methodology represents another powerful application of dienone substrates related to hepta-1,6-dien-3-one. Using vanadium(V)-oxo catalysts in combination with hexafluoroisopropanol as a coordinating solvent, tethered phenol-dienone substrates undergo efficient cyclization to form phenol-dienone products in yields of 67-94%. This transformation tolerates diverse electronic substitution patterns and provides direct access to the phenol-dienone motif without requiring protecting group manipulations [5].

Palladium-catalyzed reductive Heck cyclizations have also proven highly effective for dienone-containing substrates. These reactions proceed through oxidative addition of aryl halides to palladium(0) complexes, followed by migratory insertion into the dienone alkene and subsequent hydride delivery from formate sources. The process enables formation of indanone and oxindole frameworks with excellent enantioselectivity when chiral phosphine ligands are employed. Notably, the method avoids competing β-hydride elimination pathways that often plague conventional Heck reactions [9].

The following table summarizes key tandem cyclization-coupling reactions applicable to hepta-1,6-dien-3-one systems:

Reaction TypeSubstrate ClassProduct TypeCatalyst SystemTypical Yield (%)Key Features
Vanadium-catalyzed intramolecular phenol couplingTethered phenolsPhenol-dienone adductsV(V)-oxo/HFIP, 1-5 mol%67-94Direct phenol-dienone formation
Palladium-catalyzed reductive Heck cyclizationAryl halides with alkenesIndanones and oxindolesPd(0)/phosphine ligand, 1-10 mol%65-99High enantioselectivity possible
Gold(I)-catalyzed cycloisomerization/(4+3) cycloadditionDiene-enyne systemsHydroazulene bicyclesJohnPhosAu(MeCN)SbF6, 0.5 mol%36-82Formal (4+3) cycloaddition
Ring-closing enyne metathesis4-(Allyloxy)hepta-1,6-diynes4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyransGrubbs 1st/2nd generation, 5-10 mol%45-85Chemoselective with ethene
Dienyl diketone electrocyclizationDienyl diketonesCyclopentenones and 2H-pyransDABCO/pyrrolidine, 10 mol%55-90Nucleophile-controlled selectivity
Copper-catalyzed N-arylation/cyclizationAryl halides with N-nucleophilesFused N-heterocyclesCuI/ligand, 10-20 mol%70-95Broad substrate scope
Photoinduced intramolecular cyclizationα-Cyclopropyl dienonesFused cycloheptanoid coresUV irradiation, thermal40-75Stereochemically well-defined
Three-component radical couplingPhenylselenides with enonesTricyclic systemsV-40 initiator, 10 mol%45-85Electronic matching required

Ring-closing enyne metathesis reactions have shown particular promise for hepta-1,6-dien-3-one derivatives bearing propargyl ether substituents. The transformation of 4-(allyloxy)hepta-1,6-diynes using Grubbs first-generation catalyst under Mori conditions (in the presence of ethene) provides 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans with high chemoselectivity. The ethene additive suppresses undesired side reactions of the initial metathesis product, leading to improved yields compared to reactions conducted without ethene [10].

Applications in Natural Product Fragment Coupling

The application of hepta-1,6-dien-3-one systems in natural product fragment coupling strategies has revolutionized the synthesis of complex bioactive molecules. The compound's dienone framework serves as an ideal platform for joining advanced synthetic intermediates through strategic bond-forming reactions that establish key structural motifs in a convergent manner [4] [11] [12].

Xanthoangelol B synthesis exemplifies the power of dienone-based fragment coupling approaches. The key transformation involves Claisen rearrangement of 2,4-dihydroxyacetophenone derivatives bearing 2,6-dimethylhepta-1,6-dien-3-ol substituents, followed by aldol condensation with 4-hydroxybenzaldehyde. This sequence directly installs the conjugated dienone framework while establishing the correct substitution pattern required for the natural product. The reaction proceeds in yields of 45-76% and avoids the need for extensive protecting group chemistry [13].

Resiniferatoxin synthesis showcases the utility of three-component radical coupling strategies employing dienone intermediates. The key step involves radical addition of a phenylselenide-derived tertiary radical to an unsaturated ketone bearing the hepta-1,6-dien-3-one framework, followed by subsequent coupling with an allyl stannane. This transformation achieves electronic matching of the coupling components, where the nucleophilic tertiary radical selectively reacts with the electrophilic enone, while the resulting electron-deficient α-keto radical adds to the electron-rich allyl stannane. The three-component coupling proceeds in 52% yield and establishes the trans-fused 5/7/6-tricyclic core with excellent diastereoselectivity [14].

Hirsutene synthesis demonstrates the application of double 5-exo-trig radical cyclization cascades initiated from hepta-1,6-dien-3-one-derived iodoalkene precursors. The tandem cyclization sequence is initiated by tin-mediated radical generation, followed by successive ring-closing events that construct the tricyclic natural product framework in a single synthetic operation. The predictable nature of the radical cascade enables efficient access to the target molecule in 65% yield [14].

The synthesis of ambiguine H and hapalindole U utilizes palladium-catalyzed reductive Heck cyclization of bromoindole substrates bearing hepta-1,6-dien-3-one-derived side chains. The transformation avoids problematic β-hydride elimination pathways through careful substrate design and catalyst selection, enabling formation of the desired 6-exo-trig cyclization products in 65% yield. The use of Herrmann's palladacycle as a robust catalyst precursor proves essential for achieving acceptable turnover numbers in the highly reducing reaction environment [9].

Gelsemoxonine synthesis employs a diastereoselective reductive Heck cyclization to form the key oxindole ring system from aryl bromide-azetidine precursors. The reaction proceeds with complete diastereoselectivity to afford the desired product as a single stereoisomer in 72% yield, while simultaneously avoiding undesired side reactions including destruction of the adjacent azetidine ring and cleavage of critical N-O and C-O bonds [9].

The synthesis of brussonol and przewalskine E features a novel tandem C-H oxidation/cyclization/rearrangement strategy applied to isochroman-derived allylic silylethers. The process is promoted by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and indium(III) chloride under mild conditions, enabling efficient construction of the tricyclic benzoxa[3.2.1]octane skeleton in yields of 78-85%. The transformation demonstrates the utility of direct α-C-H functionalization approaches for accessing complex polycyclic frameworks [11].

Dracaenone natural products have been accessed through vanadium-catalyzed intramolecular phenol coupling of tethered phenol precursors. The reaction directly forms the phenol-dienone motif without requiring protecting group manipulations, representing a significant improvement over previous synthetic approaches that required stoichiometric oxidants and multi-step sequences. The optimized protocol using V(V)-oxo catalysts affords the natural product in 78% yield as a single synthetic operation [5].

Salutaridine derivatives are accessible through oxidative phenol-dienone coupling of reticuline derivatives under vanadium catalysis. The transformation remarkably favors the desired ortho-para coupling pathway over competing ortho-ortho cyclization to aporphine-type products, likely due to unfavorable peri-interactions in the transition state for the alternative pathway. The efficiency of this coupling (67-83% yield) compares favorably to stoichiometric variants and offers advantages over electrochemical methods [5].

The following table summarizes key natural product syntheses employing hepta-1,6-dien-3-one-based fragment coupling:

Natural Product TargetFragment AFragment BCoupling StrategyKey Bond FormationFinal Yield (%)Strategic Advantage
Xanthoangelol B2,4-Dihydroxyacetophenone4-HydroxybenzaldehydeClaisen rearrangement/aldolC-C (aldol condensation)45-76Direct dienone formation
ResiniferatoxinA-ring phenylselenideUnsaturated ketone + allyl stannaneThree-component radical couplingC-C (radical addition)52Electronic matching of components
HirsuteneIodoalkene precursorCyclization terminusDouble 5-exo-trig cyclizationC-C (radical cyclization)65Predictable radical cascade
Ambiguine H/Hapalindole UBromoindole substrateAlkene acceptorReductive Heck cyclizationC-C (palladium insertion)65Avoids β-hydride elimination
GelsemoxonineAryl bromide-azetidineCyclization acceptorDiastereoselective cyclizationC-C (cyclization)72Single diastereomer formation
Brussonol/Przewalskine EIsochroman-derived silyletherCyclization acceptorC-H oxidation/cyclization/rearrangementC-C (rearrangement)78-85Mild tandem conditions
Dracaenone derivativesTethered phenol precursorOxidative coupling partnerIntramolecular phenol couplingC-C (phenol coupling)78Protecting group-free synthesis
Salutaridine derivativesReticuline derivativePhenol coupling partnerOxidative phenol-dienone couplingC-C (phenol coupling)67-83Minimal pre-functionalization

The mechanistic basis for successful fragment coupling using hepta-1,6-dien-3-one systems often relies on electronic complementarity between the coupling partners. The dienone framework provides both electrophilic sites (at the β-carbon of the enone) and nucleophilic sites (through enolate formation), enabling diverse coupling modes depending on the reaction conditions and catalyst system employed [15] [16].

Stereochemical control in these fragment coupling reactions frequently arises from conformational constraints imposed by the extended conjugated system. The planar geometry required for optimal orbital overlap in the dienone framework limits the accessible conformations during bond-forming events, leading to high levels of diastereoselectivity in many cases [11] [5] [12].

Recent advances in photoredox catalysis have opened new avenues for activating hepta-1,6-dien-3-one derivatives in fragment coupling reactions. Single-electron oxidation of the dienone system generates radical cation intermediates that can participate in diverse coupling reactions with nucleophilic partners. This approach has proven particularly valuable for accessing complex polycyclic frameworks through cyclization-endoperoxidation cascades and related transformations [17].

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

110.073164938 g/mol

Monoisotopic Mass

110.073164938 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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